Home > Products > Screening Compounds P22907 > Dantrolene sodium
Dantrolene sodium - 1231955-65-9

Dantrolene sodium

Catalog Number: EVT-7925012
CAS Number: 1231955-65-9
Molecular Formula: C14H9N4NaO5
Molecular Weight: 336.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dantrolene sodium is a hydantoin derivative classified as a direct-acting skeletal muscle relaxant. [, ] It is widely recognized for its crucial role in the treatment and prevention of malignant hyperthermia (MH), a rare but potentially fatal pharmacogenetic disorder triggered by certain anesthetic agents. [, , , ] Dantrolene sodium is also utilized in scientific research to investigate muscle physiology, calcium signaling pathways, and the mechanisms of various diseases and conditions. [, , , , , , , , ]

Future Directions
  • Drug Delivery and Formulation: Research is ongoing to develop more soluble and bioavailable formulations of dantrolene sodium, such as nanocrystalline suspensions, to improve its clinical utility and patient convenience. []
  • New Applications: Exploring the potential therapeutic applications of dantrolene sodium in other conditions characterized by dysregulated calcium homeostasis, such as heart failure, arrhythmias, and neurodegenerative diseases. [, , ]
  • Understanding Mechanisms: Further investigation into the molecular mechanisms underlying the therapeutic effects of dantrolene sodium, particularly in non-muscle tissues, to optimize its therapeutic efficacy and identify potential off-target effects. [, , ]
  • Personalized Medicine: Developing genetic and pharmacogenomic approaches to personalize dantrolene sodium therapy, particularly in MH-susceptible individuals, to enhance treatment outcomes and minimize adverse events. [, , ]
Overview

Dantrolene sodium, commonly known by its brand name Dantrium, is a postsynaptic muscle relaxant primarily used to treat conditions associated with muscle spasticity and to manage malignant hyperthermia. It works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby disrupting excitation-contraction coupling. This mechanism makes it effective in conditions like neuroleptic malignant syndrome and muscle spasticity due to various neurological disorders such as multiple sclerosis and spinal cord injuries .

Source and Classification

Dantrolene sodium is classified as a skeletal muscle relaxant and is a hydantoin derivative. Its chemical structure is characterized by the presence of a nitrophenyl group and a furanyl moiety, contributing to its pharmacological properties. The compound is available in various forms, including capsules and intravenous formulations, reflecting its diverse applications in clinical settings .

Synthesis Analysis

The synthesis of dantrolene sodium involves several key steps:

  1. Starting Material: The synthesis begins with para-nitroaniline.
  2. Diazotization: The para-nitroaniline undergoes diazotization to form a diazonium salt.
  3. Arylation: This intermediate is then subjected to a copper(II) chloride-catalyzed arylation with furfural, which is essentially a modified Meerwein arylation.
  4. Final Reaction: The resultant compound reacts with 1-aminohydantoin to yield dantrolene sodium.

This synthesis pathway highlights the complexity of producing dantrolene sodium, which requires careful control of reaction conditions to ensure high yield and purity .

Molecular Structure Analysis

Dantrolene sodium has the following molecular formula: C14H10N4NaO5C_{14}H_{10}N_{4}NaO_{5}. Its molecular weight is approximately 399 g/mol for the hydrated form, which contains about 15% water . The structural representation includes:

  • A hydantoin ring
  • A nitrophenyl group
  • A furanyl component

The presence of these functional groups is crucial for its activity as a muscle relaxant.

Chemical Reactions Analysis

Dantrolene sodium can participate in various chemical reactions, primarily characterized by its interactions with calcium channels within muscle cells. The primary reaction of interest is its antagonism of ryanodine receptors, which are responsible for calcium release during muscle contraction. By blocking these receptors, dantrolene effectively reduces intracellular calcium levels, leading to decreased muscle contraction.

Furthermore, dantrolene's solubility characteristics can affect its reactivity; it is slightly soluble in water but more soluble in alkaline solutions due to its acidic nature .

Mechanism of Action

The mechanism of action of dantrolene sodium involves:

  1. Calcium Release Inhibition: Dantrolene binds to ryanodine receptors on the sarcoplasmic reticulum, inhibiting calcium ion release.
  2. Disruption of Excitation-Contraction Coupling: This inhibition prevents the normal coupling between excitation (nerve signal) and contraction (muscle shortening), leading to muscle relaxation.
  3. Clinical Implications: This mechanism is particularly beneficial in preventing malignant hyperthermia during surgical procedures and managing spasticity in various neurological conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dantrolene sodium appears as an orange powder.
  • Solubility: It exhibits poor water solubility but increases in alkaline solutions.

Chemical Properties

  • Molecular Weight: 399 g/mol (hydrated form).
  • Chemical Formula: C14H10N4NaO5C_{14}H_{10}N_{4}NaO_{5}.
  • pH Sensitivity: Slightly acidic nature enhances solubility in alkaline environments.

These properties are essential for understanding the formulation and delivery methods used in clinical practice .

Applications

Dantrolene sodium has several significant applications in medicine:

  • Malignant Hyperthermia Management: It is the first-line treatment for malignant hyperthermia crises triggered by certain anesthetics.
  • Muscle Spasticity Treatment: Dantrolene is used to alleviate spasticity associated with spinal cord injuries, multiple sclerosis, stroke, and cerebral palsy.
  • Neuroleptic Malignant Syndrome Treatment: It helps manage this serious condition characterized by severe muscle rigidity and autonomic instability.

In recent developments, alternative formulations are being explored to enhance its solubility and efficacy, such as azumolene, which has shown promise due to its improved water solubility .

Dantrolene sodium's unique mechanism and diverse therapeutic applications underscore its importance in clinical pharmacology.

Molecular Pharmacology of Dantrolene Sodium

Ryanodine Receptor (RyR) Antagonism Mechanisms

Dantrolene sodium (DS), a hydantoin derivative, exerts its primary pharmacological effect through direct antagonism of ryanodine receptors (RyRs), intracellular calcium (Ca²⁺) release channels embedded in the sarcoplasmic reticulum (SR) membrane of skeletal and cardiac muscle. Unlike voltage-gated calcium channel blockers, dantrolene targets the process of Ca²⁺-induced Ca²⁺ release (CICR). It binds to a specific site on the RyR protein complex, stabilizing the channel's closed conformation and thereby suppressing pathological calcium efflux [1] [5].

This stabilization occurs by reducing the sensitivity of the RyR channel to activating ligands, particularly Ca²⁺ itself and calmodulin (CaM). Studies on isolated SR vesicles demonstrate that dantrolene (at nanomolar concentrations) significantly prolongs the half-time (t~1/2~) for Ca²⁺ release by approximately 3.5-fold and inhibits [³H]ryanodine binding with a dissociation constant (K~i~) of ~150 nM [5]. This indicates high-affinity interaction. Crucially, dantrolene achieves this without affecting the total Ca²⁺ accumulation capacity of the SR, confirming its action is specifically on the release mechanism, not the SR Ca²⁺-ATPase (SERCA) pump [2] [5].

Table 1: Key Effects of Dantrolene on Sarcoplasmic Reticulum Calcium Dynamics

ParameterEffect of Dantrolene SodiumExperimental ModelReference
Ca²⁺ Release Half-time↑ Increase (~3.5-fold)Pig Skeletal SR Vesicles [5]
[³H]Ryanodine Binding↓ Inhibition (K~i~ ≈ 150 nM)SR Vesicles (Normal & MH-susceptible) [5]
Activation by Calmodulin↓ Decreased Extent of ActivationSR Vesicles / Purified RyR1 [5]
Activation by Ca²⁺↓ Decreased SensitivitySR Vesicles / Purified RyR1 [5]
Total SR Ca²⁺ Accumulation↔ No Significant ChangeSkeletal & Cardiac SR Vesicles [2] [5]

Calcium Homeostasis Modulation in Sarcoplasmic Reticulum

Dantrolene's antagonism of RyR directly modulates intracellular Ca²⁺ homeostasis by preventing the uncontrolled depletion of SR Ca²⁺ stores. Under physiological conditions, RyR opening is tightly coupled to sarcolemmal depolarization (in skeletal muscle) or Ca²⁺ influx (in cardiac muscle), allowing controlled Ca²⁺ release for contraction. However, in pathological states like malignant hyperthermia (MH) or catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR channels exhibit hyper-sensitivity or leakiness, leading to excessive Ca²⁺ release into the cytosol [1] [3].

This cytosolic Ca²⁺ overload activates Ca²⁺-dependent proteases (calpains), depletes ATP reserves through hypermetabolism, and can trigger sustained muscle contraction, hyperthermia, and cell death. By binding to RyR1 (and potentially RyR3), dantrolene increases the activation threshold for the channel. This effectively raises the level of cytosolic Ca²⁺ required to trigger SR Ca²⁺ release, dampening the positive feedback loop of CICR and preventing SR store depletion [1] [5]. The result is restoration of Ca²⁺ cycling fidelity – cytosolic Ca²⁺ transients normalize, ATP consumption decreases, and metabolic stability is regained. This mechanism underpins dantrolene's life-saving effect in MH crisis, where uncontrolled SR Ca²⁺ release is triggered by volatile anesthetics or succinylcholine [1] [6] [7].

Differential Effects on RyR Isoforms (RyR1 vs. RyR2/RyR3)

Mammals express three RyR isoforms (RyR1, RyR2, RyR3) sharing ~65% sequence identity. A critical aspect of dantrolene's pharmacology is its marked isoform selectivity. Dantrolene exhibits high-affinity binding and functional inhibition primarily towards RyR1, the dominant isoform in skeletal muscle SR. It also inhibits RyR3, albeit potentially with lower affinity. In contrast, RyR2, the predominant isoform in cardiac muscle SR, is largely insensitive to dantrolene under basal conditions [3] [5] [9].

This selectivity is functionally significant:

  • RyR1 Inhibition: Explains dantrolene's efficacy in treating skeletal muscle disorders like MH and its use as a peripherally acting muscle relaxant for spasticity. The inhibition occurs in both normal and MH-susceptible RyR1 channels, but its functional impact is most dramatic in hyper-sensitive MH-mutant channels [1] [5] [9].
  • RyR3 Modulation: RyR3 is expressed at lower levels in various tissues (brain, diaphragm, smooth muscle). Dantrolene's effect on RyR3 contributes to its potential neuroprotective actions observed in some models [1] [3].
  • RyR2 Insensitivity: Explains the lack of significant negative inotropic effect on the healthy heart at therapeutic doses. Cardiac contractility relies primarily on RyR2-mediated Ca²⁺ release, which remains functional [3] [10].

However, this paradigm of RyR2 insensitivity is context-dependent. Emerging evidence indicates that RyR2 can become sensitive to dantrolene under certain pathological conditions associated with RyR2 hyperphosphorylation (e.g., by Protein Kinase A in heart failure or CPVT) or specific mutations. In these states, dantrolene can suppress diastolic Ca²⁺ leak through RyR2, suggesting potential therapeutic applications in cardiac arrhythmias originating from SR Ca²⁺ mishandling [3] [9] [10].

Table 2: Dantrolene Sensitivity Across Ryanodine Receptor Isoforms

RyR IsoformPrimary Tissue ExpressionBasal Dantrolene SensitivityKey Functional Consequence of InhibitionPathological Contexts Where Sensitivity May Increase
RyR1Skeletal MuscleHigh (K~i~ ≈ 150 nM)Halts uncontrolled Ca²⁺ release in MH; Reduces muscle toneMalignant Hyperthermia (MH), Central Core Disease
RyR2Cardiac MuscleLow (Insensitive under basal conditions)Minimal direct cardiac depressionHeart Failure, CPVT (upon hyperphosphorylation)
RyR3Brain, Diaphragm, Low levels elsewhereModerate (Less than RyR1)Potential neuroprotection; Modulation of diaphragm functionNeurodegeneration, Ischemia/Reperfusion Injury

Structural Basis of Hydantoin Derivative Bioactivity

Dantrolene sodium is chemically characterized as a hydantoin derivative, specifically a 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione sodium salt [6] [8]. Its molecular structure consists of a furan ring linked to a nitrophenyl group at the 5-position, connected via a methylene bridge to the exocyclic nitrogen of the imidazolidine-2,4-dione core (the hydantoin ring) [6] [8].

The structural determinants for its bioactivity and selectivity are complex:

  • The Hydantoin Core: This five-membered ring structure with two nitrogen atoms and two carbonyl groups is essential for RyR interaction. It serves as a key pharmacophore. Modifications to this core often drastically reduce activity [8].
  • The Nitrophenyl-Furan Moiety: This hydrophobic aromatic extension is critical for high-affinity binding. The nitro group (-NO₂) at the para position of the phenyl ring is particularly important. Structural analogs like azumolene (where the -NO₂ is replaced by -Br) retain similar potency but exhibit improved water solubility [6] [8].
  • Binding Site Conservation: Intriguingly, the putative dantrolene-binding site, involving residues within the RyR's central domain (e.g., a region spanning residues ~590-609 in RyR1), is almost identical across RyR1, RyR2, and RyR3 isoforms [3] [9]. This high degree of sequence conservation poses a challenge to explaining the observed isoform selectivity based solely on primary structure.
  • Structural Basis for Selectivity: The differential sensitivity likely arises from isoform-specific conformational states and divergent interactions with regulatory proteins rather than fundamental differences in the binding site itself. For RyR2, its closed state under resting conditions may sterically hinder dantrolene access to its binding pocket. Post-translational modifications (like phosphorylation in failing hearts) or interactions with specific modulators (e.g., FKBP12.6 stability) might alter RyR2 conformation, transiently exposing the binding site and conferring dantrolene sensitivity [3] [9]. The lipophilic nature of dantrolene also influences its access to the binding site within the large RyR protein complex (~2.2 MDa).

The poor aqueous solubility of the native dantrolene molecule, a consequence of its hydrophobic structure, has driven pharmaceutical development. Formulations like Ryanodex® (a nanocrystalline suspension) overcome this limitation, allowing rapid intravenous delivery during MH crises [6]. Understanding the precise structural interactions between dantrolene and its binding pocket, particularly using cryo-EM structures of RyR1 with bound dantrolene, remains an active area of research crucial for designing next-generation RyR modulators with improved potency, selectivity, or solubility [3] [9].

Table 3: Key Structural Features of Dantrolene Sodium and Analogs

Structural FeatureRole in Bioactivity & PharmacologyConsequence of ModificationExample Analog
Hydantoin Core (Imidazolidine-2,4-dione)Essential Pharmacophore; Direct interaction with RyRLoss or modification (e.g., thiohydantoin) reduces activityNirvanol, Ethotoin (less potent)
5-(4-Nitrophenyl) GroupCritical for High Affinity Binding; Hydrophobic interactionReplacement (e.g., Br in Azumolene) retains potency but alters solubilityAzumolene (Br instead of NO₂)
Furan Ring LinkerSpacer; Contributes to molecular conformation & hydrophobicitySaturation or substitution may alter potencyLimited data available
Exocyclic Methyleneamino Link (-N=CH-)Connects hydantoin to aryl moiety; Influences conformationModification likely detrimental to activity-
Sodium Salt FormulationImproves water solubility for IV administrationFree acid form is highly insolubleRevonto®, Ryanodex®

Compounds Mentioned in the Article:

  • Dantrolene Sodium
  • Ryanodine
  • Azumolene
  • Revonto®
  • Ryanodex®
  • Nirvanol
  • Ethotoin

Properties

CAS Number

1231955-65-9

Product Name

Dantrolene sodium

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate

Molecular Formula

C14H9N4NaO5

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M

SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.